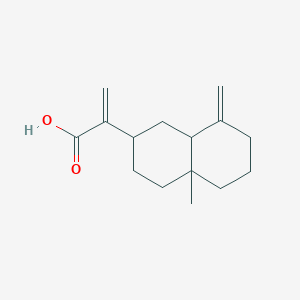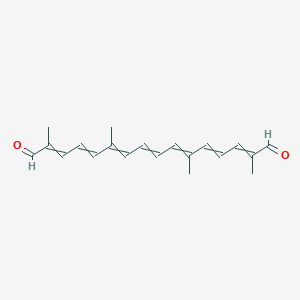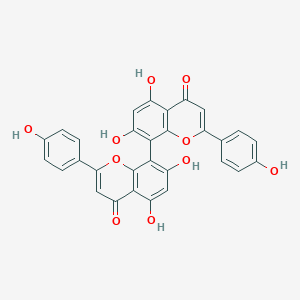
大豆苷元-4,7-二葡萄糖苷
描述
Daidzein-4,7-diglucoside is a natural product that can be isolated from Radix puerariae . It contains isoflavones (daidzein or 4, 7-dihydroxyisoflavone and formononetin) and isoflavone glycosides (daidzin, daidzein-4, 7-diglucoside, puerarin, puerarin-7-xyloside, pueraria glycosides (PG)-l-6, etc.), flavonoids, coumarins (6,7-dimethoxycoumarin) .
Synthesis Analysis
The synthesis of Daidzein-4,7-diglucoside involves selective 7-deacetylation of 4’,7-di-O-acetyldaidzein . Daidzin, a natural isoflavone glycoside, can be isolated from the seeds and rhizomes of leguminous plants such as Glycine max (soybean), Pueraria lobata, alfalfa, Trifolium pratense, Sophora tonkinensis, Dalbergia hupeana, Piptanthus nepalensis .Molecular Structure Analysis
The molecular structure of Daidzein-4,7-diglucoside is complex, with a molecular formula of C27H30O14 . The IUPAC name is 7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one .Physical And Chemical Properties Analysis
Daidzein-4,7-diglucoside has a molecular weight of 578.5 g/mol . It has a Hydrogen Bond Donor Count of 8 and a Hydrogen Bond Acceptor Count of 14 . The compound has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 225 Ų . The Exact Mass and Monoisotopic Mass of the compound are 578.16355563 g/mol .科学研究应用
Pharmacological Potential
Daidzein-4’,7-diglucoside: has been recognized for its pharmacological potential, particularly as a phytoestrogen isoflavone derived from leguminous plants like soybean and mung bean . Its therapeutic management capabilities for several diseases make it a compound of great interest in pharmacological research.
Nanotechnological Applications
The compound’s distinctive physicochemical characteristics and pharmacokinetics have been explored for nanotechnological applications . These include improving aqueous solubility, permeability, and bioavailability, which are crucial for therapeutic applications.
Anti-Allergic Functional Foods
Research has indicated that glycosides of Daidzein, including Daidzein-4’,7-diglucoside , show promising anti-allergic activity . This has potential applications in the development of functional foods and cosmetics designed to combat allergies.
Enhancement of Bioactive Compounds
The glycosylation of bioactive compounds like Daidzein can enhance their water-solubility, physicochemical stability, intestinal absorption, and biological half-life . This improves their bio- and pharmacological properties, making them more effective for various therapeutic uses.
Anti-Inflammatory Effects
Daidzein glycosides have been associated with potent anti-inflammatory effects . This property can be harnessed in the development of anti-inflammatory drugs or supplements.
Cross-Species Reactivity in Research
The compound has been studied for its cross-reactivity among different species, which is essential for the development of pharmaceuticals and therapeutic agents that are effective across various species .
作用机制
Target of Action
Daidzein-4’,7-diglucoside is a natural product that can be isolated from Radix puerariae It is known that daidzein, a related compound, has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects .
Mode of Action
It is known that daidzein, a related compound, acts as a phytoestrogen . Phytoestrogens are plant-derived compounds with estrogen-like effects, which can bind to estrogen receptors and mimic the action of endogenous estrogens .
Biochemical Pathways
Daidzein, a related compound, is known to affect various pathways due to its multiple biological activities such as anti-inflammatory, antioxidant, and estrogen functions .
Result of Action
Daidzein, a related compound, is known to have health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
It is known that the bioavailability of daidzein, a related compound, can be potentiated by an extract of radix puerariae .
属性
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWSCDQMVNOJP-IPOZFMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201934 | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
CAS RN |
53681-67-7 | |
| Record name | Daidzein 4′,7-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzein-4,7-diglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities of Daidzein-4,7-diglucoside?
A1: Daidzein-4,7-diglucoside exhibits various biological activities, particularly in relation to menopausal symptoms and metabolic diseases. Studies using ovariectomized rat models have shown that Daidzein-4,7-diglucoside can improve lipid metabolism, potentially by influencing female sex hormone-related pathways like estrogen signaling. [] It has also demonstrated potential as a monoamine oxidase B inhibitor, suggesting possible applications in Alzheimer's disease treatment. [] Additionally, research suggests its involvement in regulating the NF-kappa B signaling pathway, which could contribute to anti-inflammatory effects beneficial for conditions like myocardial infarction. [, ]
Q2: Which plant sources are rich in Daidzein-4,7-diglucoside?
A2: Daidzein-4,7-diglucoside is primarily found in plants belonging to the Pueraria genus, commonly known as Kudzu. It is particularly abundant in the roots of Pueraria lobata and Pueraria thomsonii. [, , , ] Studies have identified Daidzein-4,7-diglucoside in both the roots and vines of Pueraria lobata, with the roots showing higher concentrations. []
Q3: How does Daidzein-4,7-diglucoside compare to other isoflavones found in Pueraria species?
A3: While Daidzein-4,7-diglucoside is present in Pueraria species, other isoflavones like puerarin and daidzin are typically found in higher concentrations, especially in the roots. [] Interestingly, one study found that while daidzin itself had a weaker effect on ethanol intake suppression in hamsters, a crude extract of Pueraria lobata containing daidzin, including Daidzein-4,7-diglucoside, showed significantly higher efficacy. This suggests a potential synergistic effect of Daidzein-4,7-diglucoside with other components in the extract, possibly enhancing daidzin bioavailability. []
Q4: What are the potential applications of Daidzein-4,7-diglucoside in treating diseases?
A4: Research suggests potential therapeutic applications of Daidzein-4,7-diglucoside in various diseases:
- Menopause-related metabolic diseases: It shows promise in alleviating lipid metabolism imbalances associated with menopause. []
- Alzheimer's disease: Its monoamine oxidase B inhibitory activity suggests potential for managing Alzheimer's. []
- Myocardial infarction: By potentially regulating the NF-kappa B signaling pathway, it might contribute to anti-inflammatory effects beneficial for myocardial infarction. [, ]
- Coronavirus infection: Network pharmacology analysis indicates possible antiviral activity by targeting proteins like NTRK2, PRKCα, and TNF and modulating pathways like PI3K-Akt/mTOR. []
Q5: How is Daidzein-4,7-diglucoside typically isolated and characterized?
A5: Various techniques are employed for isolation and characterization:
- Extraction: Methods like ionic-liquid-based ultrasound-assisted extraction are used to extract Daidzein-4,7-diglucoside from plant material. []
- Separation: Techniques such as counter-current chromatography and semi-preparative liquid chromatography are employed to isolate and purify Daidzein-4,7-diglucoside. []
- Identification and Quantification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-ESI-MSD-TOF and MS-MS) are valuable tools for identifying and quantifying Daidzein-4,7-diglucoside in plant extracts. [, ] TLC-densitometry has also been employed for quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





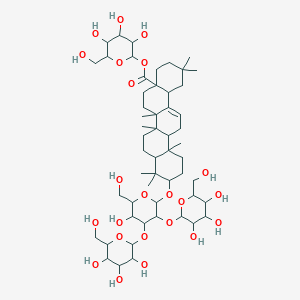


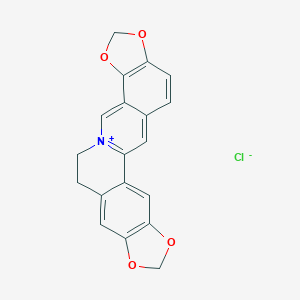
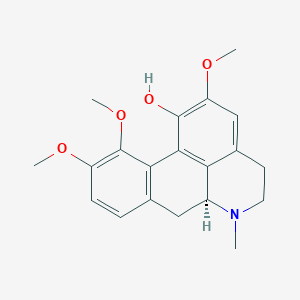
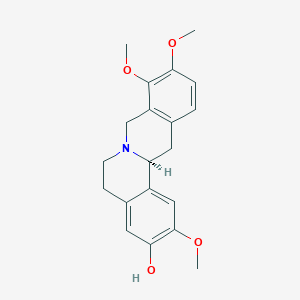
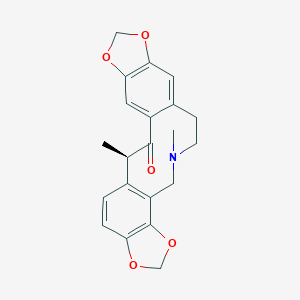
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
